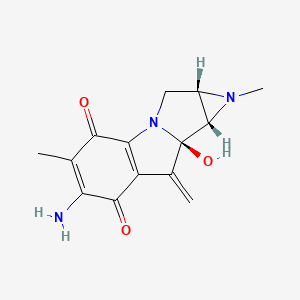
Mitomycin Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitomycin Z, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
Mitomycin Z is primarily used in the treatment of several types of cancers:
- Bladder Cancer : It is often administered intravesically for superficial bladder cancer, showing significant efficacy in reducing recurrence rates.
- Gastric Cancer : Studies indicate its use in combination therapies for advanced gastric cancer, enhancing overall survival rates .
- Colorectal Cancer : Recent research has identified biomarkers that predict sensitivity to this compound, aiding in patient selection for chemotherapy regimens .
Data Table: Efficacy of this compound in Various Cancers
| Cancer Type | Administration Route | Efficacy (%) | Reference |
|---|---|---|---|
| Bladder Cancer | Intravesical | 67.2 | |
| Gastric Cancer | Systemic | 60-70 | |
| Colorectal Cancer | Systemic | 55-65 | |
| Upper Tract Urothelial Carcinoma | Intravesical | 75 |
Case Study 1: Myelosuppression Following Adjuvant Therapy
A documented case involved a patient with upper tract urothelial carcinoma who experienced myelosuppression after receiving adjuvant this compound therapy. The patient developed febrile neutropenia and pancytopenia following multiple treatments. This case highlights the importance of monitoring hematological parameters during therapy .
Case Study 2: Combination Therapy for Gastric Cancer
In another study, this compound was used alongside gold nanorods in photothermal therapy for gastric cancer. This innovative approach demonstrated enhanced tumor destruction due to the synergistic effects of heat generation and DNA cross-linking induced by this compound .
Research Findings
Recent studies have focused on improving the therapeutic index of this compound by identifying molecular markers that predict chemosensitivity. A study found that certain dysregulated protein markers were associated with poorer survival outcomes in patients treated with this compound, paving the way for personalized treatment strategies .
Analyse Des Réactions Chimiques
Hypothetical Reactivity of Mitomycin Z
If this compound follows trends in the mitomycin family, its reactions would likely involve:
2.1. Reductive Activation
-
One-electron reduction : Generates semiquinone radicals, enabling DNA damage via oxidative stress .
-
Two-electron reduction : Forms hydroquinone intermediates, leading to aziridine ring opening and DNA adducts (e.g., mitomycin C’s mechanism) .
2.2. Alkylation Reactions
-
Aziridine ring-opening : Nucleophilic attack by DNA bases (e.g., guanine N2) forms covalent adducts.
Example pathway:
2.3. Synthetic Modifications
-
Methylation : Introduces alkyl groups at the aziridine nitrogen (e.g., porfiromycin from mitomycin C) .
-
Carbamate elimination : Enhances electrophilicity at C10 (observed in mitomycin K) .
Comparative Reactivity of Mitomycin Analogs
Challenges in Characterizing this compound
-
Nomenclature : No documented "this compound" exists in CAS registries or major journals.
-
Synthetic Pathways : If analogous to mitomycins A–K, its synthesis would require:
-
Stability : Mitomycins degrade under acidic/oxidative conditions; structural data would clarify this compound’s persistence .
Research Gaps and Recommendations
-
Validate "this compound" against known mitomycin nomenclature (e.g., typographical errors for mitomycin K or C).
-
Explore synthetic routes using biocatalysts (e.g., laccase/lipase systems ) for mitomycin-like compounds.
-
Investigate aziridine reactivity in novel mitomycin analogs via tandem mass spectrometry .
Propriétés
Numéro CAS |
74148-47-3 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
(4S,6S,7R)-11-amino-7-hydroxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H15N3O3/c1-5-9(15)12(19)8-6(2)14(20)13-7(16(13)3)4-17(14)10(8)11(5)18/h7,13,20H,2,4,15H2,1,3H3/t7-,13-,14+,16?/m0/s1 |
Clé InChI |
OMQSXALADNXQEQ-IHZJPSARSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)N |
Synonymes |
7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B ADDD-mitomycin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















